molecular formula C17H17Cl3N4O4S2 B2372026 4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide CAS No. 294658-44-9

4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B2372026
CAS No.: 294658-44-9
M. Wt: 511.82
InChI Key: LYOQSTRXZXQVFD-UHFFFAOYSA-N
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Description

4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C17H17Cl3N4O4S2 and a molecular weight of 511.836 . This compound is known for its unique structural features, which include a trichloroethyl group, a methoxybenzamide moiety, and an aminosulfonylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown . It’s possible that it interacts with its target by binding to active sites or allosteric sites, thereby modulating the target’s activity.

Biochemical Pathways

Without specific information on the compound’s target and mode of action, it’s challenging to summarize the affected biochemical pathways . Once the target is identified, the biochemical pathways can be better understood.

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its mode of action and the biochemical pathways it affects. Without this information, it’s difficult to describe the specific results of its action .

Preparation Methods

The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the aminosulfonylphenyl intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with a suitable carbonothioylating agent to form the aminosulfonylphenyl intermediate.

    Introduction of the trichloroethyl group: The intermediate is then reacted with trichloroethylamine under controlled conditions to introduce the trichloroethyl group.

    Coupling with methoxybenzamide: Finally, the product is coupled with 4-methoxybenzoyl chloride to form the desired compound.

Chemical Reactions Analysis

4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N4O4S2/c1-28-12-6-2-10(3-7-12)14(25)23-15(17(18,19)20)24-16(29)22-11-4-8-13(9-5-11)30(21,26)27/h2-9,15H,1H3,(H,23,25)(H2,21,26,27)(H2,22,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOQSTRXZXQVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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